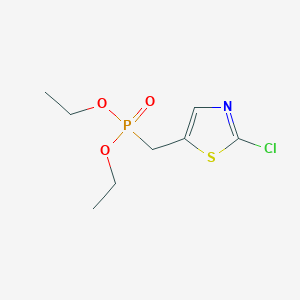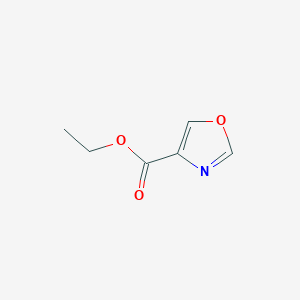
2-(Chloromethyl)-6-nitro-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-6-nitro-1,3-benzoxazole is an aromatic heterocyclic compound that contains both a benzene ring and an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a chloromethyl group and a nitro group on the benzoxazole ring makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole typically involves the chloromethylation of 6-nitro-1,3-benzoxazole. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group at the 2-position of the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-6-nitro-1,3-benzoxazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzoxazole derivatives.
Reduction: Formation of 2-(Chloromethyl)-6-amino-1,3-benzoxazole.
Oxidation: Formation of 2-(Formylmethyl)-6-nitro-1,3-benzoxazole or 2-(Carboxymethyl)-6-nitro-1,3-benzoxazole.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-6-nitro-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The nitro group can participate in redox reactions, while the chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-1,3-benzoxazole: Lacks the nitro group, making it less reactive in redox reactions.
6-Nitro-1,3-benzoxazole: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
2-(Bromomethyl)-6-nitro-1,3-benzoxazole: Similar structure but with a bromomethyl group, which can undergo similar reactions but with different reactivity.
Uniqueness
2-(Chloromethyl)-6-nitro-1,3-benzoxazole is unique due to the presence of both a chloromethyl and a nitro group, allowing it to participate in a wider range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules with diverse applications in various fields .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-6-nitro-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTHKRDEKSFWAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377345 |
Source


|
| Record name | 2-(chloromethyl)-6-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221638-74-0 |
Source


|
| Record name | 2-(chloromethyl)-6-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














